3-Hydroxybutyrylcarnitine

描述

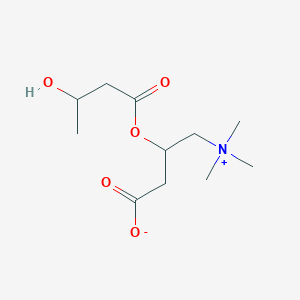

Structure

3D Structure

属性

分子式 |

C11H21NO5 |

|---|---|

分子量 |

247.29 g/mol |

IUPAC 名称 |

3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3 |

InChI 键 |

UEFRDQSMQXDWTO-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |

产品来源 |

United States |

Foundational & Exploratory

The Multifaceted Role of 3-Hydroxybutyrylcarnitine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyrylcarnitine (3-HBC) is a short-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. Traditionally viewed as an intermediate in fatty acid β-oxidation, recent evidence has expanded its significance to include involvement in ketogenesis, cellular signaling, and as a biomarker for a spectrum of metabolic disorders. This technical guide provides an in-depth exploration of the functions of 3-HBC, detailing its metabolic pathways, analytical methodologies for its quantification, and its emerging role as a modulator of cellular processes and a diagnostic marker.

Introduction

Acylcarnitines are essential molecules that facilitate the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1] this compound, a C4-OH acylcarnitine, exists as two key stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, each with distinct metabolic origins and physiological implications. L-3-HBC is an intermediate in the β-oxidation of fatty acids, while D-3-HBC is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[2] The balance and concentration of these isomers are increasingly recognized as critical indicators of metabolic health and disease.

Core Functions in Cellular Metabolism

The primary role of the carnitine shuttle, and by extension 3-HBC, is to transport acyl groups into the mitochondria for energy production.[1][3] L-3-hydroxybutyryl-CoA, an intermediate of fatty acid oxidation, can be converted to L-3-hydroxybutyrylcarnitine by carnitine acetyltransferase (CrAT).[3] This reaction is reversible and serves to buffer the intramitochondrial acyl-CoA to free CoA ratio.

A significant and more recently characterized function of 3-HBC is its connection to ketone body metabolism. During periods of fasting or in pathological states such as diabetes, the production of the ketone body D-3-hydroxybutyrate (D-3HB) increases.[2] D-3HB can be converted to D-3-hydroxybutyrylcarnitine, a process that may play a role in managing ketone body availability and cellular signaling.[2]

Data Presentation: this compound as a Biomarker

Elevated or altered levels of 3-HBC are associated with a variety of metabolic disorders, making it a valuable biomarker for diagnosis and monitoring of disease progression. The following tables summarize quantitative data from various studies.

| Condition | Biospecimen | Analyte | Concentration (Control) | Concentration (Condition) | Fold Change | Reference |

| Heart Failure (Ischemic) | Serum | This compound (C4OH) | 28.8 ± 21.4 nmol/L | 100.1 ± 117.2 nmol/L | ~3.5x | [4] |

| Heart Failure (Dilated Cardiomyopathy) | Serum | This compound (C4OH) | 28.8 ± 21.4 nmol/L | 78.5 ± 101.0 nmol/L | ~2.7x | [4] |

| Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency | Blood Spot | This compound | Not specified | Persistently elevated | - | [5][6] |

| Prediabetes (Incident) | Plasma | beta-hydroxy butyryl carnitine (C4-OH) | >0.03 micromol/L (Non-progressors) | <0.03 micromol/L (Progressors) | Lower in progressors | [7] |

| Type 2 Diabetes | Serum | C3DC+C4OH | Significantly lower in NGT, IFG, and IGT | Significantly higher | - | [8] |

NGT: Normal Glucose Tolerance, IFG: Impaired Fasting Glycaemia, IGT: Impaired Glucose Tolerance. Data is presented as mean ± standard deviation where available.

Signaling Pathways and Molecular Interactions

Emerging research indicates that 3-HBC and its metabolic precursors are not merely metabolic intermediates but also act as signaling molecules. One of the key pathways implicated is the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling cascade, which is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[9][10] While direct binding of 3-HBC to PPARγ has not been definitively established, alterations in acylcarnitine profiles are known to influence PPARγ activity.[11] It is hypothesized that changes in the flux through fatty acid oxidation and ketogenesis, reflected by 3-HBC levels, can modulate the availability of endogenous PPARγ ligands.

Diagram 1: Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines from plasma or serum.

Materials:

-

Plasma or serum samples

-

Internal Standard (IS) solution (e.g., deuterated 3-HBC)

-

Methanol (B129727), ice-cold

-

n-Butanol with 3N HCl

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma/serum, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at 4°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Butylation):

-

To the dried residue, add 50 µL of n-butanol with 3N HCl.

-

Incubate at 65°C for 20 minutes.

-

Evaporate the butanol under nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Use a gradient elution from 10% to 90% mobile phase B over 10 minutes.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The transition for 3-HBC butyl ester is typically m/z 304 -> 85.

-

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for LC-MS/MS analysis of 3-HBC.

Enzymatic Synthesis of this compound

This protocol describes a potential two-step enzymatic synthesis of L-3-hydroxybutyrylcarnitine.

Materials:

-

Crotonyl-CoA

-

Enoyl-CoA hydratase (ECHS1)

-

Carnitine acetyltransferase (CrAT)

-

L-carnitine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NAD(P)H (for monitoring reaction progress, optional)

Procedure:

-

Step 1: Synthesis of L-3-Hydroxybutyryl-CoA

-

In a reaction vessel, combine crotonyl-CoA and a molar excess of water in the reaction buffer.

-

Initiate the reaction by adding purified enoyl-CoA hydratase.

-

Incubate at 37°C for 1-2 hours. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm (disappearance of the double bond in crotonyl-CoA).

-

-

Step 2: Synthesis of L-3-Hydroxybutyrylcarnitine

-

To the reaction mixture containing the synthesized L-3-hydroxybutyryl-CoA, add L-carnitine in slight molar excess.

-

Initiate the second reaction by adding purified carnitine acetyltransferase.

-

Incubate at 37°C for 1-2 hours.

-

The final product, L-3-hydroxybutyrylcarnitine, can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

-

Diagram 3: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of L-3-HBC.

Conclusion and Future Directions

This compound is emerging as a critical nexus in cellular metabolism, bridging fatty acid oxidation and ketogenesis. Its role as a biomarker for a range of metabolic diseases is well-established, and ongoing research is beginning to unravel its function as a signaling molecule. For researchers and drug development professionals, understanding the nuances of 3-HBC metabolism offers new avenues for diagnostics and therapeutic interventions. Future research should focus on elucidating the precise molecular mechanisms by which 3-HBC influences cellular signaling pathways, its role in intercellular communication, and the therapeutic potential of modulating its levels in various disease states. The development of stereoisomer-specific analytical methods will be crucial in dissecting the distinct roles of D- and L-3-hydroxybutyrylcarnitine in health and disease.

References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]

- 4. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of beta-oxidation in insulin secretion [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion [jci.org]

- 7. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PPAR-γ Regulates Carnitine Homeostasis and Mitochondrial Function in a Lamb Model of Increased Pulmonary Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxybutyrylcarnitine: A Key Biomarker in the Landscape of Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxybutyrylcarnitine (3-OHBC) is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of metabolic diseases.[1] It is an ester of carnitine and 3-hydroxybutyric acid, existing in two stereoisomeric forms, D- and L-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways.[2][3] The L-isomer is an intermediate of mitochondrial fatty acid β-oxidation, while the D-isomer is primarily derived from the metabolism of ketone bodies.[2][3] Elevated levels of 3-OHBC in circulation are increasingly associated with a range of metabolic dysregulations, including insulin (B600854) resistance, type 2 diabetes (T2D), obesity, metabolic syndrome, and inherited fatty acid oxidation disorders (FAODs).[1][2][4][5][6] This technical guide provides a comprehensive overview of 3-OHBC as a biomarker, detailing its metabolic origins, association with disease states, quantitative data, and the methodologies for its analysis.

Metabolic Origins and Significance

This compound sits (B43327) at the crossroads of two major energy metabolism pathways: fatty acid oxidation and ketogenesis.

-

L-3-Hydroxybutyrylcarnitine: This isomer is formed during the incomplete β-oxidation of fatty acids within the mitochondria. Specifically, it is an intermediate in the breakdown of medium and short-chain fatty acids.[7] In conditions of metabolic stress or enzymatic defects in the β-oxidation spiral, such as 3-hydroxyacyl-CoA dehydrogenase deficiency, there is an accumulation of 3-hydroxyacyl-CoAs, which are then esterified to carnitine to form L-3-hydroxybutyrylcarnitine and other acylcarnitines.[7] This process is a mechanism to buffer the intramitochondrial acyl-CoA pool.

-

D-3-Hydroxybutyrylcarnitine: This form, also referred to as ketocarnitine, is derived from the ketone body D-3-hydroxybutyrate (D-3HB).[2][3] During periods of ketosis, such as fasting or in diabetic ketoacidosis, the high availability of D-3HB can lead to its conversion to D-3-hydroxybutyrylcarnitine.[2][3] This conversion can occur in various tissues, including muscle, via an acyl-CoA synthetase reaction.[2]

The presence and concentration of these isomers can, therefore, provide insights into the underlying metabolic state, reflecting either impaired fatty acid oxidation or a state of ketosis.

Association with Metabolic Diseases

Elevated levels of 3-OHBC have been implicated in several metabolic disorders:

-

Fatty Acid Oxidation Disorders (FAODs): In several inherited FAODs, particularly those affecting the enzymes of the mitochondrial trifunctional protein complex like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is a characteristic accumulation of long-chain 3-hydroxyacylcarnitines.[8][9][10][11] While not the primary marker, elevated 3-OHBC can also be observed. In short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, elevated levels of 3-hydroxybutyryl-carnitine are a key diagnostic marker.[1][7]

-

Insulin Resistance and Type 2 Diabetes: A growing body of evidence links 3-OHBC to insulin resistance and the progression to T2D.[2][4][6] It has been proposed that the accumulation of incomplete fatty acid oxidation products, including 3-OHBC, may contribute to lipotoxicity and impair insulin signaling.[4] Studies have shown that plasma concentrations of 3-OHBC are significantly higher in individuals with T2D and can distinguish between normal glucose tolerance, prediabetes, and overt diabetes.[6][12][13]

-

Obesity and Metabolic Syndrome: Metabolomic analyses have revealed that individuals with obesity and metabolic syndrome exhibit altered acylcarnitine profiles, which can include elevated 3-OHBC.[5][14] These alterations are thought to reflect mitochondrial dysfunction and an impaired capacity to fully oxidize fatty acids in the face of nutrient excess.

Quantitative Data

The following tables summarize available quantitative data for this compound (C4OH) in various metabolic states. It is important to note that concentrations can vary based on the analytical method, cohort characteristics, and whether isomeric forms are differentiated.

Table 1: Serum Concentrations of this compound (C3DC+C4OH) in Different Glucose Tolerance States

| Group | N | Mean Serum Concentration (µmol/l) ± SEM |

| Normal Glucose Tolerance (NGT) | 636 | 0.11 ± 0.002 |

| Impaired Fasting Glycaemia (IFG) | 184 | 0.11 ± 0.004 |

| Impaired Glucose Tolerance (IGT) | 87 | 0.12 ± 0.007 |

| Type 2 Diabetes (T2D) | 112 | 0.14 ± 0.007 |

Data adapted from Mai et al., 2013.[12][13] Note: The assay in this study measured the sum of malonylcarnitine (C3DC) and hydroxybutyrylcarnitine (B13408093) (C4OH).

Table 2: Plasma Concentrations of this compound in a Case of Mitochondrial 3-hydroxy-3-methylglutaryl-CoA Synthase Deficiency

| Analyte | Patient Concentration (µmol/L) | Reference Range (µmol/L) |

| This compound | 1.45 | 0.05–0.44 |

Data from a case report by Liu et al., 2019.[15]

Experimental Protocols

The gold standard for the quantification of 3-OHBC and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Plasma/Serum

-

Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing a known concentration of stable isotope-labeled internal standards (e.g., d3-carnitine, d6-acetylcarnitine).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.[2]

-

Derivatization (Butylation - Optional but common):

-

Dry the supernatant under a gentle stream of nitrogen gas.[2]

-

Add 50 µL of 3N butanolic-HCl.[2]

-

Incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.[2] This step can help to improve chromatographic separation and detection sensitivity.

-

Dry the butylated sample again under nitrogen.[2]

-

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or C8 reversed-phase column is commonly used for separation.[2]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient: A linear gradient from a low to a high percentage of the organic phase (acetonitrile) is employed to elute acylcarnitines based on their hydrophobicity. A typical gradient might start at 5% B and increase to 95% B over 10-15 minutes.[2]

-

Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[2]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is used.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.[2]

-

-

Data Analysis: The concentration of 3-OHBC is determined by calculating the peak area ratio of the analyte to its stable isotope-labeled internal standard and comparing this to a calibration curve generated using standards of known concentrations.[7]

Visualizations

Signaling Pathways

Caption: Formation of L-3-Hydroxybutyrylcarnitine from incomplete fatty acid oxidation.

Caption: Formation of D-3-Hydroxybutyrylcarnitine from ketone body metabolism.

Caption: Potential impact of 3-OHBC on the insulin signaling pathway.

Experimental Workflow

Caption: General experimental workflow for acylcarnitine profiling.

Conclusion and Future Directions

This compound is a valuable biomarker that provides a window into the interplay between fatty acid and ketone body metabolism. Its consistent elevation in various metabolic diseases, including FAODs, insulin resistance, and T2D, underscores its potential utility in diagnostics, patient stratification, and as a pharmacodynamic marker in clinical trials. The detailed methodologies for its quantification using LC-MS/MS are robust and well-established, allowing for its reliable measurement in a research and clinical setting.

Future research should focus on several key areas. Firstly, the development of assays that can routinely distinguish between the D- and L-isomers of 3-OHBC will provide more specific insights into the underlying metabolic perturbations. Secondly, further investigation into the precise molecular mechanisms by which 3-OHBC contributes to insulin resistance and mitochondrial dysfunction is warranted. Finally, large-scale prospective studies are needed to fully establish the predictive value of 3-OHBC for the development of metabolic diseases and to define clinically relevant reference ranges across diverse populations. As our understanding of the role of 3-OHBC in metabolic pathophysiology deepens, it is poised to become an increasingly important tool in the arsenal (B13267) of researchers and clinicians working to combat the growing epidemic of metabolic disease.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. msacl.org [msacl.org]

- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 14. Metabolite Measurements [bio-protocol.org]

- 15. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 3-Hydroxybutyrylcarnitine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of metabolic disorders. Acylcarnitines, esters of carnitine and fatty acids, were first discovered over seven decades ago and are now recognized as crucial for cellular energy metabolism[1][2]. Their primary role is to facilitate the transport of fatty acids into the mitochondrial matrix for β-oxidation, the process that breaks down fatty acids to produce energy[3][4]. This compound, specifically, exists as two stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, which originate from distinct metabolic pathways: fatty acid β-oxidation and ketone body metabolism, respectively[5]. This guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound, along with its role in various physiological and pathological states.

Historical Perspective and Discovery

The broader class of acylcarnitines, to which this compound belongs, was first identified more than 70 years ago[1][2]. However, the detailed characterization and clinical significance of individual acylcarnitine species, including this compound, were largely advanced with the advent of tandem mass spectrometry (MS/MS) in the 1990s[6][7]. This technology revolutionized newborn screening for inborn errors of metabolism by enabling the rapid and simultaneous quantification of multiple acylcarnitines from a single dried blood spot[6][7].

The specific identification of this compound as a distinct metabolite and its association with metabolic disorders has been an incremental process. Initially, its detection was often combined with isobaric compounds. A significant advancement in its specific characterization came with studies that distinguished its stereoisomers, revealing their different metabolic origins. Research has established that L-3-hydroxybutyrylcarnitine is an intermediate of fatty acid β-oxidation, while D-3-hydroxybutyrylcarnitine, also known as ketocarnitine, is formed from the ketone body D-3-hydroxybutyrate, particularly during states of ketosis such as fasting[5].

Metabolic Pathways and Biological Significance

This compound plays a role in two central metabolic pathways: fatty acid β-oxidation and ketogenesis.

Fatty Acid β-Oxidation

During the breakdown of fatty acids, L-3-hydroxyacyl-CoA is formed. In instances of impaired or incomplete β-oxidation, such as in short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, there is an accumulation of L-3-hydroxybutyryl-CoA. This intermediate is then transesterified to L-carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine, which can then be exported from the mitochondria[1][2]. This process is a mechanism to buffer the intramitochondrial acyl-CoA pool.

Ketogenesis and Ketone Body Metabolism

In states of increased ketogenesis, such as fasting or a ketogenic diet, the liver produces ketone bodies, primarily D-3-hydroxybutyrate. In peripheral tissues like muscle, D-3-hydroxybutyrate can be converted to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. This intermediate can then be esterified with carnitine to form D-3-hydroxybutyrylcarnitine[5].

Association with Insulin (B600854) Resistance

Elevated levels of acylcarnitines, including this compound, have been associated with insulin resistance and type 2 diabetes[8][9][10]. One hypothesis suggests that in conditions of lipid oversupply, incomplete fatty acid oxidation leads to an accumulation of acyl-CoA intermediates in the mitochondria. The subsequent formation and export of acylcarnitines, including this compound, are thought to be a reflection of this mitochondrial stress. These accumulating lipid metabolites may then interfere with insulin signaling pathways, contributing to insulin resistance[11][12].

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of metabolic status. The following tables summarize reported concentrations in plasma/serum and urine under various conditions.

Table 1: Plasma/Serum Concentrations of this compound

| Condition | Concentration (µmol/L) | Reference(s) |

| Healthy Adults (Reference Range) | 0.05 - 0.44 | [9] |

| Predictor for Prediabetes | < 0.03 | [9] |

| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | 1.45 | [9] |

| Type 2 Diabetes | Elevated vs. Healthy Controls | [8] |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) Deficiency | Elevated | [1][2] |

| Medium-chain acyl-CoA dehydrogenase (MCAD) Deficiency | May be elevated | [13][14] |

Table 2: Urinary Concentrations of this compound

| Condition | Concentration | Reference(s) |

| Healthy Newborns | Not consistently reported | [9] |

| Renal Cell Carcinoma | Elevated | [1][2] |

Note: Quantitative values can vary depending on the analytical method, sample population, and physiological state (e.g., fasting vs. fed).

Experimental Protocols

The gold standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS), a common sample type for newborn screening.

Key Experiment: Quantification of this compound from Dried Blood Spots by LC-MS/MS

1. Sample Preparation [6][7][15][16]

-

Punching: A 3 mm disc is punched from the dried blood spot into a well of a 96-well microplate.

-

Extraction: 100-200 µL of an extraction solution (typically methanol (B129727) or acetonitrile/water) containing a known concentration of a stable isotope-labeled internal standard (e.g., deuterated this compound) is added to each well.

-

Incubation: The plate is incubated with shaking for 20-30 minutes at room temperature to allow for the extraction of the acylcarnitines.

-

Supernatant Transfer: The supernatant is transferred to a new 96-well plate.

-

Derivatization (Optional but common): The solvent is evaporated, and a derivatizing agent (e.g., 3N butanolic HCl) is added. The plate is then heated (e.g., at 65°C for 20 minutes) to form butyl esters of the acylcarnitines. This step improves chromatographic properties and ionization efficiency.

-

Reconstitution: The derivatization agent is evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a combination of aqueous and organic mobile phases containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the second quadrupole (collision cell), and selecting a specific product ion in the third quadrupole (Q3).

-

MRM Transitions:

-

This compound (underivatized): Precursor ion (Q1): m/z 248.2 -> Product ion (Q3): m/z 85.

-

Deuterated this compound (Internal Standard): The m/z of the precursor and product ions will be shifted according to the number of deuterium (B1214612) atoms.

-

-

3. Quantification

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte and internal standard.

Conclusion

This compound has evolved from being one of many acylcarnitines to a specific and valuable biomarker for a range of metabolic conditions, from inborn errors of metabolism to complex diseases like type 2 diabetes. Its discovery and the ability to accurately quantify it are direct results of advancements in analytical technologies, particularly tandem mass spectrometry. Understanding its metabolic origins and its role in cellular physiology is crucial for interpreting its concentration changes in various disease states. The detailed methodologies for its analysis provide the foundation for further research into its clinical utility and for the development of novel therapeutic strategies targeting the metabolic pathways in which it is involved. As research continues, the full significance of this compound in health and disease will undoubtedly be further elucidated.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0013127) [hmdb.ca]

- 2. Human Metabolome Database: Showing metabocard for (R)-3-hydroxybutyrylcarnitine (HMDB0062735) [hmdb.ca]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. it.restek.com [it.restek.com]

- 16. cda-amc.ca [cda-amc.ca]

- 17. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxybutyrylcarnitine in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyrylcarnitine (C4-OH) is a short-chain acylcarnitine that has emerged as a significant biomarker in the study of fatty acid oxidation (FAO) and related metabolic disorders. This technical guide provides an in-depth exploration of the role of this compound in FAO, its metabolic origins, and its clinical significance. We will delve into the biochemical pathways that lead to its formation, its utility as a diagnostic marker for inborn errors of metabolism, and detailed methodologies for its quantification and the assessment of FAO. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development who are investigating cellular metabolism and its aberrations.

Introduction: The Intersection of Fatty Acid Oxidation and Ketone Body Metabolism

Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. This process involves the breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs.[1]

This compound (also known as OH-Butyrylcarnitine or C4OH) is a specific short-chain acylcarnitine that occupies a unique position at the crossroads of fatty acid and ketone body metabolism. It is an ester of carnitine and 3-hydroxybutyric acid.[2] Its presence and concentration in biological fluids can provide valuable insights into the state of cellular energy metabolism.

Two stereoisomers of this compound exist, each with a distinct metabolic origin:

-

L-3-Hydroxybutyrylcarnitine: This isomer is formed as an intermediate in the β-oxidation of fatty acids. Specifically, it is derived from L-3-hydroxybutyryl-CoA.

-

D-3-Hydroxybutyrylcarnitine: This isomer, also referred to as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During conditions of ketosis, such as fasting or a ketogenic diet, the production of D-3-hydroxybutyrylcarnitine can significantly increase.[3]

The dual origins of this compound make it a versatile biomarker, reflecting both the flux through the fatty acid oxidation pathway and the extent of ketogenesis and ketone body utilization.

Biochemical Pathways of this compound Formation

The synthesis of this compound is dependent on the availability of its precursors, L-3-hydroxybutyryl-CoA and D-3-hydroxybutyrate, and the activity of carnitine acyltransferases.

Formation from Fatty Acid Oxidation

During the β-oxidation of fatty acids, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. When there is a disruption in this pathway, such as in short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, L-3-hydroxyacyl-CoA intermediates can accumulate. These can then be esterified with carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine.

Formation from Ketone Body Metabolism

In states of ketosis, the liver produces ketone bodies, primarily acetoacetate (B1235776) and D-3-hydroxybutyrate, from acetyl-CoA. D-3-hydroxybutyrate can be taken up by peripheral tissues, such as muscle, where it can be converted to D-3-hydroxybutyryl-CoA by an acyl-CoA synthetase. This intermediate can then be esterified with carnitine to form D-3-hydroxybutyrylcarnitine.

References

Endogenous Production of 3-Hydroxybutyrylcarnitine: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the endogenous production of 3-hydroxybutyrylcarnitine, a key metabolic intermediate implicated in fatty acid oxidation and ketone body metabolism. This document elucidates the distinct biochemical pathways leading to the formation of its stereoisomers, L-3-hydroxybutyrylcarnitine and D-3-hydroxybutyrylcarnitine, and details their physiological and pathological significance. Comprehensive experimental protocols for the quantification of these metabolites in biological matrices are provided, alongside a summary of reported concentrations in human plasma and muscle under various conditions. Furthermore, this guide presents visual representations of the core metabolic pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

This compound is a short-chain acylcarnitine that exists as two stereoisomers, L- and D-3-hydroxybutyrylcarnitine, each originating from distinct metabolic pathways with different physiological implications. The L-isomer is an intermediate in the β-oxidation of fatty acids, while the D-isomer is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB)[1][2]. The formation of this compound is catalyzed by carnitine acyltransferases, which facilitate the esterification of the 3-hydroxybutyryl moiety from its corresponding Coenzyme A (CoA) thioester to carnitine[3].

Elevated levels of this compound have been associated with various metabolic states, including fasting, exercise, and pathological conditions such as insulin (B600854) resistance, type 2 diabetes, and inborn errors of metabolism[1][2][4][5][6]. Consequently, the accurate quantification of this compound stereoisomers serves as a valuable tool in clinical diagnostics and metabolic research. This guide aims to provide a comprehensive technical resource on the endogenous production, analysis, and physiological relevance of this compound.

Biochemical Pathways of this compound Production

The endogenous synthesis of this compound follows two primary routes, each producing a specific stereoisomer.

Formation of L-3-Hydroxybutyrylcarnitine via Fatty Acid β-Oxidation

L-3-Hydroxybutyrylcarnitine is a metabolic intermediate of mitochondrial fatty acid β-oxidation. During the catabolism of fatty acids, long-chain acyl-CoAs are sequentially shortened, producing acetyl-CoA. The third step in each cycle of β-oxidation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD), which converts a 3-ketoacyl-CoA to an L-3-hydroxyacyl-CoA[1][7]. Specifically, for butyryl-CoA, the enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the formation of L-3-hydroxybutyryl-CoA[8]. This intermediate can then be esterified with carnitine by carnitine acetyltransferase (CrAT) to form L-3-hydroxybutyrylcarnitine[3]. This pathway is active when there is a high flux of fatty acids into the mitochondria for energy production.

Formation of D-3-Hydroxybutyrylcarnitine from Ketone Bodies

D-3-hydroxybutyrylcarnitine is predominantly formed from the ketone body D-3-hydroxybutyrate (D-3HB)[1][2]. During periods of prolonged fasting, carbohydrate restriction, or strenuous exercise, the liver increases the production of ketone bodies (ketogenesis) from fatty acids. The primary ketone bodies are acetoacetate (B1235776) and D-3-hydroxybutyrate. D-3-hydroxybutyrate is synthesized from acetoacetate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase[9].

In peripheral tissues such as skeletal muscle, D-3-hydroxybutyrate can be taken up from the circulation and utilized as an energy source. The formation of D-3-hydroxybutyrylcarnitine from D-3HB is thought to occur via an acyl-CoA synthetase reaction, which first activates D-3HB to D-3-hydroxybutyryl-CoA[1][2]. This reaction can be facilitated by succinyl-CoA:3-oxoacid-CoA transferase (SCOT)[10][11][12]. Subsequently, carnitine acetyltransferase (CrAT) catalyzes the transfer of the D-3-hydroxybutyryl group to carnitine, forming D-3-hydroxybutyrylcarnitine[1][2]. This pathway is particularly active during states of ketosis[1][2].

Figure 1: Overview of the dual biosynthetic pathways of this compound.

Quantitative Data on this compound Concentrations

The concentrations of this compound stereoisomers vary depending on the physiological state and the biological matrix. The following tables summarize available quantitative data from human studies.

Table 1: Plasma Concentrations of this compound

| Condition | Analyte | Concentration (µmol/L) | Subject Group | Reference |

| Baseline (Fasting) | ||||

| C4OH (total) | 0.05 - 0.44 | Healthy Adults | ||

| C4OH (total) | ~0.1 - 0.3 | Normal Glucose Tolerance | [13][14] | |

| Fasting (38 hours) | ||||

| D-3-Hydroxybutyrylcarnitine | Significantly increased | Lean Healthy Men | [1][2] | |

| L-3-Hydroxybutyrylcarnitine | Significantly increased | Lean Healthy Men | [1][2] | |

| Exercise | ||||

| C4OH (total) | Increased during exercise | Healthy Males | [15][16][17] | |

| Type 2 Diabetes | ||||

| C3DC+C4OH (total) | Significantly increased vs. NGT | Patients with T2D | [13][14] | |

| Fatty Acid Oxidation Disorders (LCHAD/TFP Deficiency) | ||||

| C16-OH, C18-OH, C18:1-OH | Elevated after overnight fast | Patients | [17] |

NGT: Normal Glucose Tolerance; T2D: Type 2 Diabetes; LCHAD/TFP: Long-chain 3-hydroxyacyl-CoA dehydrogenase/Mitochondrial trifunctional protein. Note: C4OH often represents the combined measurement of this compound and its isomers in routine clinical assays.

Table 2: Muscle Concentrations of this compound

| Condition | Analyte | Concentration | Subject Group | Reference |

| Fasting (38 hours) | ||||

| D-3-Hydroxybutyrylcarnitine | Much higher than L-isomer | Lean Healthy Men | [1][2] | |

| L-3-Hydroxybutyrylcarnitine | Lower than D-isomer | Lean Healthy Men | [1][2] | |

| Primary Carnitine Deficiency (supplemented) | ||||

| Free Carnitine | 158 nmol/g (5.4% of normal) | Adult Patients | [18] |

Experimental Protocols

Accurate quantification of this compound and its stereoisomers is crucial for research and diagnostics. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing isotopically labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine).

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Butylation): To the dried residue, add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic separation and ionization efficiency[3][19][20].

-

Final Drying: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Weighing: Weigh approximately 5-10 mg of frozen muscle tissue in a pre-chilled tube.

-

Homogenization: Add 1 mL of ice-cold 80:20 methanol:water containing isotopically labeled internal standards. Homogenize the tissue using a bead beater or other suitable homogenizer[21][22].

-

Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Drying, Derivatization, and Reconstitution: Follow steps 5-8 as described for plasma/serum sample preparation.

Figure 2: General experimental workflow for the quantification of this compound.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for the separation of acylcarnitine butyl esters[20].

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acylcarnitines. The specific gradient profile should be optimized for the separation of this compound from its isomers.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor ion for butylated this compound is its protonated molecule [M+H]+. A characteristic product ion at m/z 85, corresponding to the fragmented carnitine moiety, is commonly monitored[3][23]. Specific precursor-to-product ion transitions need to be optimized for the instrument being used. For underivatized this compound, the transition would be m/z 248.2 -> 85[3].

-

Regulatory Mechanisms

The endogenous production of this compound is intricately regulated by the metabolic state of the organism, primarily through the control of fatty acid oxidation and ketogenesis.

-

Regulation of Fatty Acid β-Oxidation: The activity of the fatty acid oxidation pathway is regulated at several key steps. The entry of fatty acids into the mitochondria is a major control point, regulated by carnitine palmitoyltransferase I (CPT1), which is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. The activity of 3-hydroxyacyl-CoA dehydrogenase is also subject to regulation by the mitochondrial NADH/NAD+ ratio[1]. High levels of NADH inhibit the enzyme, thus linking the rate of β-oxidation to the energy state of the cell.

-

Regulation of Ketogenesis and Ketone Body Utilization: Hepatic ketogenesis is primarily regulated by the availability of fatty acids and the hormonal state. Low insulin and high glucagon (B607659) levels, as seen in fasting, promote the mobilization of fatty acids from adipose tissue and their subsequent conversion to ketone bodies in the liver. The utilization of ketone bodies in peripheral tissues is dependent on the activity of enzymes like SCOT and 3-hydroxybutyrate dehydrogenase[9][10][11]. The expression of these enzymes can be regulated by substrate availability and hormonal signals.

Conclusion

This compound is a multifaceted metabolite with origins in both fatty acid and ketone body metabolism. The distinct pathways leading to its L- and D-stereoisomers underscore its role as a dynamic indicator of metabolic flux. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound, which is essential for advancing our understanding of its role in health and disease. Further research is warranted to fully elucidate the signaling functions of this compound and its potential as a therapeutic target in metabolic disorders.

References

- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus [frontiersin.org]

- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. 3-Hydroxybutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. KEGG DISEASE: Succinyl CoA:3-oxoacid CoA transferase (SCOT) deficiency [genome.jp]

- 12. Succinyl-CoA:3-oxoacid CoA transferase deficiency - Wikipedia [en.wikipedia.org]

- 13. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liver and Muscle Contribute Differently to the Plasma Acylcarnitine Pool During Fasting and Exercise in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. informnetwork.org [informnetwork.org]

- 17. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carnitine Levels in Skeletal Muscle, Blood, and Urine in Patients with Primary Carnitine Deficiency During Intermission of l-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

3-Hydroxybutyrylcarnitine and Ketone Body Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxybutyrylcarnitine is a short-chain acylcarnitine that has emerged as a significant metabolite at the interface of fatty acid oxidation and ketone body metabolism. Historically viewed as a byproduct of incomplete fatty acid breakdown, recent evidence highlights its direct connection to ketosis and its potential role as a biomarker in various metabolic disorders, including inborn errors of metabolism, insulin (B600854) resistance, and type 2 diabetes. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and clinical significance of this compound, with a focus on its relationship with ketone body metabolism. Detailed experimental protocols for its quantification and visualizations of its metabolic and signaling pathways are included to support further research and drug development efforts in this area.

Introduction to this compound

This compound is an ester of carnitine and 3-hydroxybutyric acid.[1] As a short-chain acylcarnitine, it is part of a large family of molecules essential for the transport of fatty acids into the mitochondria for beta-oxidation.[1] While the formation of many acylcarnitines is a direct consequence of fatty acid metabolism, this compound holds a unique position due to its dual origin from both fatty acid oxidation intermediates and the ketone body D-3-hydroxybutyrate (D-3HB).[2] This dual genesis makes it a particularly insightful marker of metabolic state, reflecting fluxes through both major energy-producing pathways.

Biochemical Pathways

The synthesis of this compound occurs through two primary pathways, differing in the stereoisomer of the 3-hydroxybutyryl moiety and the subcellular location.

Formation from Fatty Acid β-Oxidation

During the breakdown of fatty acids, L-3-hydroxyacyl-CoA intermediates are formed. In situations of high fatty acid flux or enzymatic defects in the β-oxidation spiral, these intermediates can accumulate. The enzyme carnitine acetyltransferase (CrAT), located in the mitochondrial matrix, can catalyze the transfer of the L-3-hydroxybutyryl group from L-3-hydroxybutyryl-CoA to carnitine, forming L-3-hydroxybutyrylcarnitine.[3] This process is thought to be a mechanism to buffer the intramitochondrial Coenzyme A pool and prevent the toxic accumulation of acyl-CoAs.

Formation from Ketone Bodies

Under conditions of ketosis, such as fasting or a ketogenic diet, the liver produces large amounts of the ketone body D-3-hydroxybutyrate.[2] D-3HB can be taken up by peripheral tissues, including skeletal muscle, where it can be converted to D-3-hydroxybutyrylcarnitine.[2] This conversion is catalyzed by an acyl-CoA synthetase, which first activates D-3HB to D-3-hydroxybutyryl-CoA, followed by the action of carnitine acetyltransferase.[2] Studies have shown that during fasting-induced ketosis, the D-stereoisomer of this compound is the predominant form in muscle tissue, and its concentration correlates significantly with D-3HB production.[2]

Figure 1: Biosynthetic pathways of this compound.

Quantitative Data

The concentration of this compound in biological fluids is a key indicator of metabolic status. Below is a summary of reported concentrations in various conditions. It is important to note that values can vary depending on the analytical method, sample type, and patient population.

| Condition | Analyte | Matrix | Concentration Range | Reference(s) |

| Healthy Newborns | This compound | Urine | 0.01 - 0.08 µmol/mmol creatinine | [4] |

| Healthy Adults | This compound | Plasma | ~0.03 µmol/L (in individuals with parental history of T2D who did not progress to prediabetes) | [5] |

| Fasting (Healthy Adults) | Acylcarnitines (general increase) | Serum | Significant increase | [6] |

| Fasting (Children) | Acylcarnitines (general increase) | Plasma | Significant increase | [7] |

| Prediabetes (Impaired Glucose Tolerance) | Malonylcarnitine/Hydroxybutyrylcarnitine (C3DC+C4OH) | Serum | Significantly higher than in normal glucose tolerance | [8][9] |

| Type 2 Diabetes Mellitus | Malonylcarnitine/Hydroxybutyrylcarnitine (C3DC+C4OH) | Serum | Significantly higher than in normal glucose tolerance and impaired fasting glycemia | [8][9] |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Acylcarnitines (including C6, C8, C10) | Plasma/Urine | Elevated | [9][10] |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-chain 3-hydroxyacylcarnitines (e.g., C18:1-OH) | Plasma | Elevated (e.g., 0.56 ± 0.52 µmol/L vs. reference range of 0.00–0.05 µmol/L for C18:1-OH) | [11] |

Experimental Protocols

The accurate quantification of this compound and other acylcarnitines is crucial for research and clinical diagnostics. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method involves the separation of acylcarnitines from other plasma components by liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Detailed Methodology for Plasma this compound Quantification by LC-MS/MS

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Merged Actionability Release - Clinical Genome Resources [actionability.clinicalgenome.org]

- 6. Effect of fasting on free and esterified carnitine levels in human serum and urine: correlation with serum levels of free fatty acids and beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic changes of plasma acylcarnitine levels induced by fasting and sunflower oil challenge test in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Medium-chain acyl-CoA dehydrogenase deficiency: metabolic effects and therapeutic efficacy of long-term L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]

D-3-Hydroxybutyrylcarnitine vs. L-3-Hydroxybutyrylcarnitine: A Technical Guide to Their Divergent Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyrylcarnitine exists as two stereoisomers, D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine, each with distinct metabolic origins and physiological implications. This technical guide provides an in-depth exploration of the contrasting roles of these molecules, offering a comprehensive resource for researchers in metabolism, drug discovery, and clinical diagnostics. We delve into their metabolic pathways, quantitative distribution in human tissues, and known physiological functions, supported by detailed experimental protocols and pathway visualizations.

Introduction

Carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for β-oxidation. While the general functions of acylcarnitines are well-established, the specific roles of individual stereoisomers are often overlooked. This compound, a short-chain acylcarnitine, presents a compelling case of stereospecificity in its metabolic origins and physiological activities. Understanding the distinct roles of D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine is crucial for elucidating their involvement in health and disease, and for the development of targeted therapeutic strategies.

Metabolic Origins and Pathways

The two stereoisomers of this compound arise from fundamentally different metabolic pathways.

D-3-Hydroxybutyrylcarnitine: This isomer is primarily a product of ketogenesis. During periods of fasting, prolonged exercise, or adherence to a ketogenic diet, the liver produces ketone bodies, predominantly D-3-hydroxybutyrate (D-3HB).[1] D-3HB can then be converted to D-3-hydroxybutyryl-CoA and subsequently esterified with carnitine to form D-3-Hydroxybutyrylcarnitine.[1] This process is particularly active in muscle tissue.[1]

L-3-Hydroxybutyrylcarnitine: In contrast, L-3-Hydroxybutyrylcarnitine is an intermediate in the β-oxidation of fatty acids.[1] Specifically, it is formed from the hydration of crotonyl-CoA by enoyl-CoA hydratase, yielding L-3-hydroxyacyl-CoA, which can then be esterified to carnitine. Its presence is indicative of active fatty acid metabolism.

Quantitative Data: A Comparative Analysis

The distinct origins of D- and L-3-Hydroxybutyrylcarnitine are reflected in their relative abundance in different physiological states and tissues.

| Tissue/Condition | D-3-Hydroxybutyrylcarnitine | L-3-Hydroxybutyrylcarnitine | Reference |

| Human Muscle (38-hour fast) | Significantly higher concentration | Lower concentration | [1] |

| Rat Heart (Control) | 2.33 (2.02, 2.63) µmol/g protein | 0.75 (0.51, 0.99) µmol/g protein | |

| Rat Liver (Control) | 1.85 (1.78, 1.92) µmol/g protein | 0.13 (0.13, 0.13) µmol/g protein | |

| Rat Muscle (Control) | 1.81 (1.53, 2.08) µmol/g protein | 0.10 (0.09, 0.10) µmol/g protein | |

| Rat Brain (Control) | 1.32 (1.26, 1.39) µmol/g protein | 0.15 (0.14, 0.16) µmol/g protein |

Note: Data for rat tissues are for the precursor 3-hydroxybutyrate, which is expected to correlate with the respective carnitine ester concentrations.

Physiological Roles and Signaling

The divergent metabolic pathways of D- and L-3-Hydroxybutyrylcarnitine underpin their distinct physiological roles.

D-3-Hydroxybutyrylcarnitine: A Ketosis-Induced Effector

The primary role of D-3-Hydroxybutyrylcarnitine appears to be linked to the metabolic state of ketosis. Its formation from the ketone body D-3-hydroxybutyrate suggests a function beyond simple energy provision.

Signaling and Gene Regulation: D-3-hydroxybutyrate, the precursor of D-3-Hydroxybutyrylcarnitine, is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, D-3-hydroxybutyrate can modulate gene expression, leading to downstream effects on inflammation, oxidative stress, and metabolism. It is plausible that D-3-Hydroxybutyrylcarnitine shares or contributes to these signaling functions.

L-3-Hydroxybutyrylcarnitine: A Marker of Fatty Acid Oxidation

The presence and concentration of L-3-Hydroxybutyrylcarnitine are directly related to the flux of fatty acid β-oxidation.

Inborn Errors of Metabolism: Elevated levels of L-3-Hydroxybutyrylcarnitine are a key diagnostic marker for certain inborn errors of fatty acid oxidation, such as short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency. In these conditions, a defect in the β-oxidation pathway leads to the accumulation of L-3-hydroxyacyl-CoAs, which are then shunted towards the formation of L-3-Hydroxybutyrylcarnitine.

Experimental Protocols

The accurate differentiation and quantification of D- and L-3-Hydroxybutyrylcarnitine are critical for research in this area. The following provides a general framework for an LC-MS/MS-based experimental protocol.

Chiral Separation and Quantification of this compound Isomers by LC-MS/MS

Objective: To separate and quantify D-3-Hydroxybutyrylcarnitine and L-3-Hydroxybutyrylcarnitine in biological samples.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standards (e.g., deuterated D- and L-3-Hydroxybutyrylcarnitine)

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

-

Solid-phase extraction (SPE) cartridges (for sample cleanup)

-

Chiral liquid chromatography column (e.g., Astec CHIROBIOTIC V2)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add internal standards.

-

Precipitate proteins by adding 400 µL of cold ACN.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: Chiral stationary phase column (e.g., vancomycin-based)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion (e.g., m/z 85, corresponding to the carnitine backbone).

-

Optimize collision energy for this transition.

-

-

Data Analysis:

-

Integrate the peak areas for D- and L-3-Hydroxybutyrylcarnitine and their respective internal standards.

-

Calculate the concentration of each isomer based on a standard curve.

-

-

Conclusion and Future Directions

The stereoisomers of this compound, despite their structural similarity, possess distinct metabolic origins and physiological significance. D-3-Hydroxybutyrylcarnitine emerges as a metabolite linked to ketosis with potential signaling roles, while L-3-Hydroxybutyrylcarnitine serves as a direct indicator of fatty acid β-oxidation flux and a biomarker for related metabolic disorders.

Future research should focus on several key areas:

-

Comprehensive quantitative profiling: Determining the absolute concentrations of both isomers in a wider range of human tissues under various physiological and pathological conditions.

-

Direct signaling effects: Investigating the specific signaling pathways directly modulated by D- and L-3-Hydroxybutyrylcarnitine, independent of their precursors.

-

Therapeutic potential: Exploring the therapeutic implications of modulating the levels of each isomer in diseases such as metabolic syndrome, cardiovascular disease, and inborn errors of metabolism.

A deeper understanding of the nuanced roles of these stereoisomers will undoubtedly open new avenues for diagnostics and therapeutic interventions in a variety of human diseases.

References

3-Hydroxybutyrylcarnitine: A Pivotal Player in Mitochondrial Dysfunction and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxybutyrylcarnitine, a short-chain acylcarnitine, has emerged as a significant biomarker and potential mediator in the pathophysiology of numerous diseases rooted in mitochondrial dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound, its association with various pathological states, and its role in cellular metabolism. We delve into the quantitative alterations of this metabolite in diseases such as heart failure, metabolic disorders, and inborn errors of metabolism. Furthermore, this guide outlines detailed experimental protocols for the quantification of this compound and the assessment of mitochondrial function, alongside visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound's role in disease and highlighting its potential as a therapeutic target.

Introduction

Mitochondria, the powerhouses of the cell, are central to energy metabolism, primarily through the β-oxidation of fatty acids and the Krebs cycle. Disruptions in these processes, collectively termed mitochondrial dysfunction, are implicated in a wide array of human diseases. Acylcarnitines, including this compound, are crucial intermediates in fatty acid metabolism, facilitating the transport of fatty acids across the mitochondrial membrane for oxidation.[1] An accumulation of specific acylcarnitines in tissues and circulation can signify a bottleneck in these metabolic pathways, providing a window into the underlying cellular bioenergetic status.

This compound is formed from the esterification of carnitine with 3-hydroxybutyrate, a ketone body, and also as an intermediate of fatty acid β-oxidation.[2] Its levels are found to be altered in several pathological conditions, making it a metabolite of significant interest.

Quantitative Data on this compound in Disease

The concentration of this compound in biological fluids is a key indicator of metabolic disturbances. Below are tables summarizing the quantitative data from various studies, highlighting the alterations in this compound levels across different diseases.

Table 1: Plasma/Serum this compound Levels in Cardiovascular and Metabolic Diseases

| Disease State | Patient Group | This compound Concentration | Control Group Concentration | Fold Change | Reference |

| Heart Failure | Ischemic Heart Disease with HF | 78.5 ± 101.0 nmol/L | 28.8 ± 21.4 nmol/L | ~2.7x increase | [3] |

| Heart Failure | Dilated Cardiomyopathy with HF | 100.1 ± 117.2 nmol/L | 28.8 ± 21.4 nmol/L | ~3.5x increase | [3] |

| Prediabetes (Incident) | Progressors to Prediabetes | <0.03 µmol/L | >0.03 µmol/L | Lower levels predictive | [4][5] |

| Type 2 Diabetes | Type 2 Diabetes Patients | Significantly Higher vs. IGT | Impaired Glucose Tolerance (IGT) | Increased | [6][7] |

*Note: In the context of incident prediabetes, lower baseline levels of this compound were found to be predictive of progression to the disease state.[4][5]

Table 2: this compound Levels in Inborn Errors of Metabolism

| Disease | Patient Details | This compound Concentration (μmol/L) | Reference Range (μmol/L) | Reference |

| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency | 9-month-old boy | 1.45 | 0.05–0.44 | [8] |

| Mitochondrial acetoacetyl-CoA thiolase deficiency | Newborn | 2.19 | < 0.55 | |

| Short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency | Infant | Persistently elevated | Normal levels when fed |

Signaling and Metabolic Pathways

The metabolic pathways involving this compound are central to understanding its role in health and disease. These pathways are intricately linked to fatty acid oxidation and ketone body metabolism.

Fatty Acid β-Oxidation

This is the primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the Krebs cycle. This compound is an intermediate in this process.

Caption: Fatty Acid β-Oxidation Pathway.

Ketone Body Metabolism and this compound Synthesis

This compound can also be synthesized from the ketone body D-3-hydroxybutyrate, particularly during fasting or ketosis.[2]

Caption: Ketone Body Metabolism and D-3-Hydroxybutyrylcarnitine Synthesis.

Experimental Protocols

Accurate and reproducible measurement of this compound and the assessment of mitochondrial function are paramount for research in this field.

Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the analysis of acylcarnitines from plasma or serum.

1. Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of this compound.

-

Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

2. Derivatization (Butylation):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in acidic butanol (e.g., 3N HCl in n-butanol).

-

Heat the sample (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters.

-

Evaporate the butanolic HCl to dryness.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a C8 or C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use precursor ion scanning for m/z 85 (a characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.

4. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Caption: Workflow for this compound Quantification.

Assessment of Mitochondrial Function: Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a common platform for measuring the oxygen consumption rate (OCR) of cultured cells, providing insights into mitochondrial respiration.

1. Cell Culture:

-

Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Culture cells under standard conditions.

2. Assay Preparation:

-

On the day of the assay, replace the culture medium with a low-buffered, bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Incubate the cells in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer with the XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

3. Mitochondrial Stress Test:

-

Load the injection ports of the sensor cartridge with compounds that modulate mitochondrial function:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (an uncoupling agent that collapses the proton gradient)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the assay.

4. Data Analysis:

-

The instrument measures OCR in real-time before and after the injection of each compound.

-

From the OCR measurements, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caption: Oxygen Consumption Rate (OCR) Assay Workflow.

Conclusion and Future Directions

This compound is a critical metabolite that reflects the intricate interplay between fatty acid oxidation and ketone body metabolism. Its altered levels in various diseases underscore its importance as a biomarker for mitochondrial dysfunction. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in disease pathogenesis.

Future research should focus on elucidating the precise mechanisms by which this compound contributes to cellular dysfunction. Understanding whether its accumulation is a cause or a consequence of disease is crucial for the development of novel therapeutic strategies. Furthermore, longitudinal studies are needed to validate its utility as a prognostic biomarker. The continued development of advanced analytical techniques will enable a more comprehensive understanding of the acylcarnitine profile and its implications for human health and disease, paving the way for targeted interventions to restore mitochondrial function.

References

- 1. coolors.co [coolors.co]

- 2. Mitochondrial respiration measurement protocol v1 [protocols.io]

- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

- 4. protocols.io [protocols.io]

- 5. color | Graphviz [graphviz.org]

- 6. medium.com [medium.com]

- 7. zenodo.org [zenodo.org]

- 8. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of 3-Hydroxybutyrylcarnitine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Intersection of Fatty Acid Oxidation and Ketone Body Metabolism

3-Hydroxybutyrylcarnitine is an acylcarnitine that sits (B43327) at the crossroads of two fundamental metabolic processes: fatty acid β-oxidation and ketone body metabolism. It is formed by the esterification of a 3-hydroxybutyrate (B1226725) moiety with L-carnitine. The biosynthesis of this compound is intricately regulated by the cell's energy status and hormonal signals, making it a key indicator of metabolic state. This guide provides a detailed exploration of the pathways, regulatory mechanisms, and analytical methodologies related to this compound biosynthesis.

Two primary stereoisomers of this compound exist, each with a distinct primary metabolic origin. L-3-hydroxybutyrylcarnitine is predominantly a byproduct of incomplete fatty acid β-oxidation, while D-3-hydroxybutyrylcarnitine is mainly derived from the ketone body D-3-hydroxybutyrate, particularly during periods of ketosis such as fasting.[1][2]

Biosynthetic Pathways of this compound

The synthesis of this compound is not a de novo process for the 3-hydroxybutyrate moiety but rather the conjugation of a pre-existing 3-hydroxybutyryl group, in the form of 3-hydroxybutyryl-CoA, to carnitine. This reaction is primarily catalyzed by carnitine acetyltransferase (CrAT), an enzyme with broad specificity for short-chain acyl-CoAs.[3][4]

Formation from Fatty Acid β-Oxidation (L-3-Hydroxybutyryl-CoA)

During the β-oxidation of fatty acids, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. When β-oxidation is overwhelmed or impaired, L-3-hydroxybutyryl-CoA can accumulate. This intermediate can then be esterified with carnitine by CrAT to form L-3-hydroxybutyrylcarnitine.

Formation from Ketone Body Metabolism (D-3-Hydroxybutyryl-CoA)

In states of ketosis, such as prolonged fasting or a ketogenic diet, the liver produces large amounts of ketone bodies, including D-3-hydroxybutyrate. In extrahepatic tissues like muscle, D-3-hydroxybutyrate can be activated to D-3-hydroxybutyryl-CoA. This reaction can be catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) or an acyl-CoA synthetase.[1] Subsequently, CrAT can convert D-3-hydroxybutyryl-CoA to D-3-hydroxybutyrylcarnitine.

Regulatory Mechanisms

The biosynthesis of this compound is tightly controlled at multiple levels, reflecting the broader regulation of fatty acid and ketone body metabolism.

Transcriptional Regulation